N,N-dibenzylpent-4-en-1-amine

Description

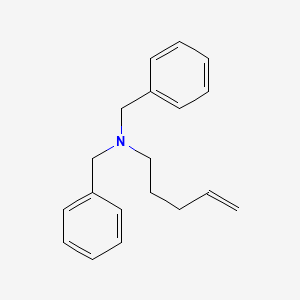

N,N-Dibenzylpent-4-en-1-amine (CAS: 150585-02-7) is a tertiary amine with the molecular formula C₁₉H₂₃N and a molecular weight of 265.40 g/mol . Its structure features two benzyl groups attached to a central amine nitrogen and a pent-4-enyl chain (Figure 1). The compound’s key characteristics include:

- Steric hindrance due to bulky benzyl substituents.

- Moderate basicity typical of aliphatic amines.

- Reactivity at the terminal alkene (C=C bond), enabling addition or cyclization reactions.

This compound is primarily used in organic synthesis as a precursor for bioactive molecules or ligands in catalysis.

Properties

IUPAC Name |

N,N-dibenzylpent-4-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N/c1-2-3-10-15-20(16-18-11-6-4-7-12-18)17-19-13-8-5-9-14-19/h2,4-9,11-14H,1,3,10,15-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCWCPQZAZXNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395987 | |

| Record name | Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150585-02-7 | |

| Record name | Benzenemethanamine, N-4-pentenyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzylpent-4-en-1-amine typically involves the reaction of benzenemethanamine with 4-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Cross-Coupling Reactions

N,N-Dibenzylpent-4-en-1-amine participates in copper-catalyzed cross-coupling reactions with terminal alkynes to generate propargylamine derivatives. For example:

-

Reaction with phenylacetylene yields N,N-dibenzyl-1-phenylpent-1-yn-3-amine under mild conditions (toluene, CuBr catalyst, rt, 3 hours) .

-

Similar reactions with ethynylthiophene or ethynyltrimethylsilane produce heterocyclic or silylated analogs .

Table 1: Representative Cross-Coupling Reactions

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Phenylacetylene | N,N-Dibenzyl-1-phenylpent-1-yn-3-amine | 76 | CuBr, toluene, rt |

| 2-Ethynylthiophene | N,N-Dibenzyl-1-(thiophen-2-yl)pent-1-yn-3-amine | 70 | CuBr, DCM, rt, 4 hours |

| Ethynyltrimethylsilane | N,N-Dibenzyl-1-(trimethylsilyl)pent-1-yn-3-amine | 83 | CuI, THF, 0°C–rt |

Alkylation and Functionalization

-

Alkylation : The amine undergoes alkylation with alkyl halides, forming quaternary ammonium salts. For instance, reaction with methyl iodide produces N,N-dibenzyl-N-methylpent-4-en-1-aminium iodide .

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the pent-4-ene moiety to a pentane backbone, yielding N,N-dibenzylpentan-1-amine .

Carboamination

In the presence of transition-metal catalysts (e.g., Pd), this compound facilitates carboamination reactions. For example:

-

Reaction with alkenes forms γ,δ-unsaturated amines via C–N bond formation .

-

With alkynes, it generates 1,2-diamine derivatives through tandem addition and cyclization .

Copper-Catalyzed Cross-Coupling

The mechanism involves:

-

Oxidative addition of the terminal alkyne to Cu(I), forming a copper-acetylide intermediate.

-

Nucleophilic attack by the amine’s lone pair on the activated alkyne.

-

Reductive elimination to release the propargylamine product .

Hydrogenation

The alkene group undergoes syn-addition of hydrogen across the double bond, mediated by heterogeneous catalysts like Pd/C or PtO₂. This proceeds via adsorption of H₂ and substrate onto the metal surface, followed by stepwise hydrogen transfer .

Catalytic Asymmetric Reactions

Chiral variants of this amine have been employed in asymmetric catalysis:

Scientific Research Applications

Medicinal Chemistry

N,N-dibenzylpent-4-en-1-amine has been investigated for its potential therapeutic effects. Its structure allows it to interact with biological systems, making it a candidate for drug development.

Anticancer Activity :

Research has shown that nitrogen-containing compounds exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications to the amine group can enhance cytotoxicity against various cancer cell lines, including colon and breast cancer cells .

Antimicrobial Properties :

This compound has also been assessed for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that certain derivatives possess effective antibacterial properties, potentially offering new avenues for treating infections resistant to conventional antibiotics .

Materials Science

This compound can serve as a precursor for synthesizing novel materials. Its ability to form stable complexes with metal ions opens possibilities in catalysis and material fabrication.

Polymer Chemistry :

The compound can be polymerized to create materials with specific mechanical and thermal properties. Research indicates that incorporating this compound into polymer matrices can improve their strength and resilience, making them suitable for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of N,N-dibenzylpent-4-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-Dimethylpent-4-en-2-yn-1-amine

- Molecular formula : C₇H₁₁N

- Molecular weight : 109.17 g/mol

- Key features : A triple bond (C≡C) at position 2 and a double bond (C=C) at position 4, with dimethyl substituents on the amine .

| Property | N,N-Dibenzylpent-4-en-1-amine | N,N-Dimethylpent-4-en-2-yn-1-amine |

|---|---|---|

| Steric bulk | High (benzyl groups) | Low (methyl groups) |

| Electronic effects | Electron-donating benzyl | Electron-donating methyl |

| Reactivity | Alkene addition | Triple bond cycloadditions (e.g., Huisgen) |

Key differences :

N,N,4-Trimethyl-4-penten-2-yn-1-amine

- Molecular formula : C₈H₁₃N

- Molecular weight : 123.20 g/mol

- Key features : A conjugated enyne system (C≡C and C=C bonds) with additional methyl groups at positions 4 and N,N .

| Property | This compound | N,N,4-Trimethyl-4-penten-2-yn-1-amine |

|---|---|---|

| Substituents | Benzyl | Methyl |

| Conjugation | Isolated alkene | Conjugated enyne |

| Thermal stability | Moderate | Lower (due to strained enyne) |

Key differences :

N-(Diphenylmethylene)-1-(4-fluorophenyl)but-3-en-1-amine

- Molecular formula: Not explicitly stated ()

- Key features : A Schiff base (imine) with a fluorophenyl group and a butenyl chain .

Key differences :

2,2-Diphenylethan-1-amine

- Molecular formula : C₁₄H₁₅N

- Molecular weight : 197.28 g/mol

- Key features : Two phenyl groups on a central ethylamine backbone .

| Property | This compound | 2,2-Diphenylethan-1-amine |

|---|---|---|

| Chain length | Pentenyl (5-carbon) | Ethyl (2-carbon) |

| Unsaturation | Alkene | Fully saturated |

| Bioactivity | Limited data | Pharmaceutical intermediate () |

Key differences :

- The shorter ethyl chain in diphenylethan-1-amine limits conformational flexibility compared to the pentenyl chain.

- Saturation reduces reactivity toward addition reactions .

Biological Activity

N,N-Dibenzylpent-4-en-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its structural features that suggest potential biological activity. This article reviews the available literature on the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

This compound is characterized by the presence of two benzyl groups attached to a pent-4-en-1-amine backbone. The structure can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound may stem from its ability to interact with various neurotransmitter systems, particularly as a monoamine oxidase inhibitor (MAOI). MAOIs are known to affect levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and cognitive function.

Enzymatic Interactions

Research indicates that compounds similar to this compound can act as substrates for polyamine oxidases, enzymes involved in the oxidative degradation of polyamines. The kinetics of these reactions provide insights into how modifications in structure can affect enzymatic activity and subsequent biological effects .

Pharmacological Effects

This compound exhibits several pharmacological activities:

Clinical Applications

While direct clinical studies specifically examining this compound are scarce, related compounds have been investigated:

- Study on MAOIs : A clinical trial evaluated the efficacy of MAOIs in treating major depressive disorder, highlighting their role in increasing serotonin levels .

- Neuroprotection : Research on similar dibenzylamines demonstrated protective effects against neurodegeneration in animal models, suggesting potential applications for cognitive disorders .

Data Table: Biological Activities and Mechanisms

Q & A

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation via HPLC-UV. Identify oxidation products (e.g., dibenzyl ketones) using HRMS and H NMR. Store under argon at −20°C in amber vials to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.